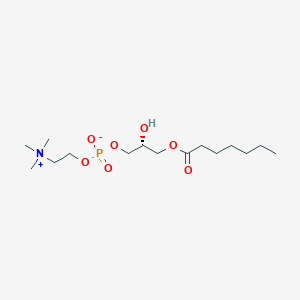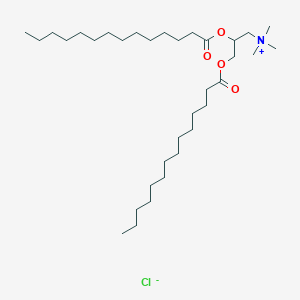
Fmoc-pna-a(bhoc)-oh
描述
The compound fluorenylmethyloxycarbonyl-protected peptide nucleic acid monomer with a benzyloxycarbonyl-protected amino acid (Fmoc-pna-a(bhoc)-oh) is a synthetic molecule used in the assembly of peptide nucleic acids (PNAs). PNAs are stable, non-toxic synthetic mimics of DNA and RNA, and are widely used in various scientific fields, including molecular biology, drug discovery, and nanotechnology .
作用机制
Target of Action
Fmoc-pna-a(bhoc)-oh is a type of Peptide Nucleic Acid (PNA) . PNAs are synthetic mimics of DNA and RNA, recognized for their stability and non-toxicity . They are used as biological probes, nano-scaffold components, and diagnostic tools for genetic diseases . The primary targets of this compound are the nucleic acids (DNA and RNA) in a cell .
Mode of Action
This compound interacts with its targets (DNA and RNA) by binding to them. This binding is highly selective . For instance, the DAP monomer in a PNA was found to selectively bind to Thymine (T) in a complementary DNA strand . This selective binding allows this compound to interfere with the normal functioning of DNA and RNA, leading to changes at the molecular level .
Result of Action
The result of this compound’s action at the molecular and cellular level is the potential disruption of normal cellular processes, such as protein synthesis, due to its interaction with DNA and RNA . For instance, the 2AP monomer showed excellent discrimination of T (Δ Tm ≥ +12 °C) over the other nucleobases . 2AP also acted as a fluorescent probe of the PNA:DNA duplexes and displayed fluorescence quenching dependent on the opposite base .
生化分析
Biochemical Properties
Fmoc-pna-a(bhoc)-oh plays a crucial role in biochemical reactions, particularly in the assembly of PNAs . It interacts with various biomolecules during this process. For instance, it is involved in coupling conditions with activated pentafluorophenyl esters or the corresponding carboxylic acids in combination with 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)/N-hydroxybenzotriazole (HOBt) .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily observed through its role in the synthesis of PNAs. PNAs can influence cell function by interacting with cellular DNA and RNA
Molecular Mechanism
The molecular mechanism of this compound is largely based on its role in PNA synthesis. It is involved in the coupling of monomers, a critical step in PNA assembly
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-pna-a(bhoc)-oh involves the use of solid-phase synthesis methods. The monomers are assembled using a fluorenylmethyloxycarbonyl (Fmoc) protection scheme for the primary amine of the (2-aminoethyl)glycine backbone and a benzyloxycarbonyl (Bhoc) protection scheme for the nucleobase amino functionalities . The coupling of monomers is promoted using stable, activated pentafluorophenyl esters or the corresponding carboxylic acids in combination with 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) and N-hydroxybenzotriazole (HOBt) . The Fmoc group is removed using 30% piperidine in 20% dimethyl sulfoxide (DMSO) in N-methyl-2-pyrrolidone (NMP) .
Industrial Production Methods
Industrial production of this compound typically involves automated microwave-assisted coupling of monomers on a peptide synthesizer. This method allows for efficient and scalable production of the compound .
化学反应分析
Types of Reactions
Fmoc-pna-a(bhoc)-oh undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc and Bhoc protecting groups can be selectively removed under specific conditions to allow for further functionalization of the molecule.
Coupling Reactions: The monomers can be coupled to form longer PNA oligomers using activated esters and coupling agents such as HBTU and HOBt.
Common Reagents and Conditions
Fmoc Removal: 30% piperidine in 20% dimethyl sulfoxide (DMSO) in N-methyl-2-pyrrolidone (NMP).
Coupling Agents: HBTU and HOBt.
Major Products Formed
The major products formed from these reactions are PNA oligomers, which can be used for various scientific applications .
科学研究应用
Fmoc-pna-a(bhoc)-oh is used in a wide range of scientific research applications, including:
Molecular Biology: As a stable mimic of DNA and RNA, it is used in the study of genetic diseases and as biological probes.
Drug Discovery: It is explored as a potential antisense antibiotic and in the development of therapeutic agents.
Nanotechnology: It is used as a nano-scaffold component for the construction of nanostructures.
Prebiotic Chemistry: It is studied for its potential role in the origin of life and the formation of early genetic materials.
相似化合物的比较
Similar Compounds
Peptide Nucleic Acid Monomers with Boc Protection: These monomers use a tert-butyloxycarbonyl (Boc) protection scheme and are used in similar applications.
Peptide Nucleic Acid Monomers with Z Protection: These monomers use a benzyloxycarbonyl (Z) protection scheme and are also used in the synthesis of PNA oligomers.
Uniqueness
Fmoc-pna-a(bhoc)-oh is unique due to its combination of Fmoc and Bhoc protection schemes, which provide stability and specificity in the synthesis of PNA oligomers. This combination allows for efficient and selective removal of protecting groups, facilitating the assembly of complex PNA structures .
属性
IUPAC Name |
2-[[2-[6-(benzhydryloxycarbonylamino)purin-9-yl]acetyl]-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H35N7O7/c48-33(46(22-34(49)50)20-19-41-39(51)53-23-32-30-17-9-7-15-28(30)29-16-8-10-18-31(29)32)21-47-25-44-35-37(42-24-43-38(35)47)45-40(52)54-36(26-11-3-1-4-12-26)27-13-5-2-6-14-27/h1-18,24-25,32,36H,19-23H2,(H,41,51)(H,49,50)(H,42,43,45,52) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVQRXRVCLWIIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)NC3=C4C(=NC=N3)N(C=N4)CC(=O)N(CCNC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H35N7O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
725.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-[bis(carboxylatomethyl)amino]-6-[[4-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoyl]amino]hexanoate;hydron;nickel(3+);dihydrate](/img/structure/B3044032.png)



![(2R)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxydocosanamide](/img/structure/B3044040.png)
![[(2R)-2-(11,12-Dibromooctadecanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3044043.png)
